N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the 3-chloro-4-methoxyaniline and the furan derivative. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
- N-(3-chloro-4-methoxyphenyl)-3-[5-(4-bromophenyl)furan-2-yl]propanamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for further research.
Properties
Molecular Formula |
C20H17ClFNO3 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H17ClFNO3/c1-25-19-9-6-15(12-17(19)21)23-20(24)11-8-16-7-10-18(26-16)13-2-4-14(22)5-3-13/h2-7,9-10,12H,8,11H2,1H3,(H,23,24) |
InChI Key |
ORCSBTOVJYMVOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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